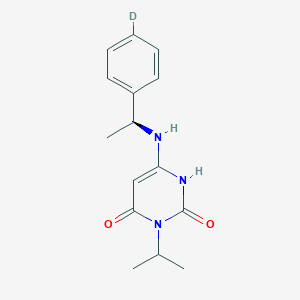
Mavacamten-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mavacamten-d1 is a derivative of Mavacamten, a first-in-class, targeted, cardiac-specific myosin inhibitor. Mavacamten is primarily used for the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow . This compound shares similar properties but may have distinct applications or modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mavacamten-d1 involves several steps, starting from basic organic compoundsThe reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Mavacamten-d1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mavacamten-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study myosin inhibition and its effects on muscle contraction.
Biology: Helps in understanding the molecular mechanisms of hypertrophic cardiomyopathy and other muscle-related diseases.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions and other diseases involving muscle hypercontractility.
Industry: Used in the development of new drugs and therapeutic agents targeting myosin and related pathways.
Mechanism of Action
Mavacamten-d1 exerts its effects by inhibiting the enzymatic activity of myosin, the fundamental motor protein in muscle cells. It specifically targets the beta-cardiac isoform of myosin, reducing its ATPase activity and thereby decreasing the formation of actin-myosin cross-bridges. This leads to reduced muscle contractility and improved cardiac function in conditions like hypertrophic cardiomyopathy .
Comparison with Similar Compounds
Similar Compounds
Omecamtiv Mecarbil: Another myosin modulator but acts as an activator rather than an inhibitor.
Aficamten: A newer myosin inhibitor with similar applications but different pharmacokinetic properties.
Uniqueness
Mavacamten-d1 is unique in its specific targeting of the beta-cardiac isoform of myosin and its reversible, allosteric inhibition mechanism. This specificity and reversibility make it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
6-[[(1S)-1-(4-deuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D |
InChI Key |
RLCLASQCAPXVLM-LLHBVIDLSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


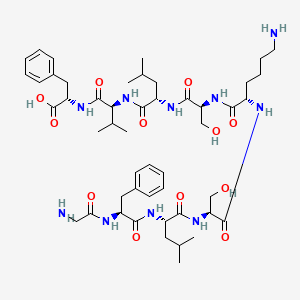



![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)

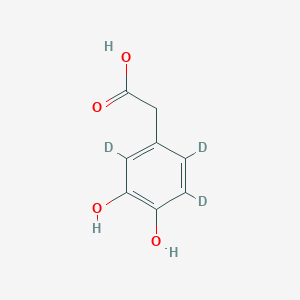
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
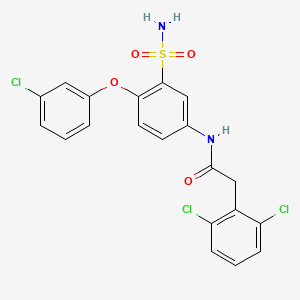
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
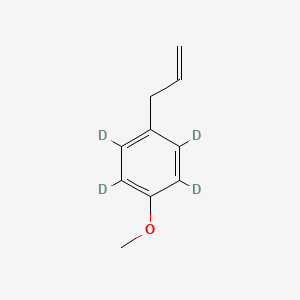

![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)

